molecular formula C8H9FN2O2 B6332777 2-(3-fluorophenoxy)-N'-hydroxyethanimidamide CAS No. 1016865-07-8

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

Cat. No.: B6332777
CAS No.: 1016865-07-8
M. Wt: 184.17 g/mol
InChI Key: NZJDZIWQBQVBEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is an organic compound that features a fluorophenoxy group attached to an ethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide typically involves the reaction of 3-fluorophenol with an appropriate ethanimidamide precursor under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the 3-fluorophenol, followed by nucleophilic substitution with an ethanimidamide derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the imidamide group to an amine or other reduced forms.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-fluorophenoxy)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance the compound’s binding affinity to these targets, while the hydroxyethanimidamide moiety can participate in hydrogen bonding and other interactions. These combined effects contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-3-fluorophenoxy)-N’-hydroxyethanimidamide
  • 2-(3-chloro-4-fluorophenoxy)-N’-hydroxyethanimidamide
  • 2-(3-fluorophenoxy)-N’-hydroxypropanimidamide

Uniqueness

2-(3-fluorophenoxy)-N’-hydroxyethanimidamide is unique due to the specific positioning of the fluorine atom on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its analogs.

Properties

CAS No.

1016865-07-8

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

2-(3-fluorophenoxy)-N'-hydroxyethanimidamide

InChI

InChI=1S/C8H9FN2O2/c9-6-2-1-3-7(4-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11)

InChI Key

NZJDZIWQBQVBEZ-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)OC/C(=N/O)/N

SMILES

C1=CC(=CC(=C1)F)OCC(=NO)N

Canonical SMILES

C1=CC(=CC(=C1)F)OCC(=NO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.